3-Ethyl-2-[(Z)-ethylimino]-4-oxo-[1,3]thiazinane-6-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide is a chemical compound with a unique structure that includes a thiazinane ring, an ethylimino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of an ethylamine derivative with a thiazinane precursor, followed by oxidation and cyclization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The ethylimino and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide include:
- (2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-propyl-2-(propylimino)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific structural features, such as the ethylimino and carboxamide groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1164500-73-5 |
---|---|
Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)7(13)5-6(15-9)8(10)14/h6H,3-5H2,1-2H3,(H2,10,14) |
InChI Key |
MYXRUFRVJSTKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.